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Introduction
Roginolisib (also known as IOA-244 and MSC2360844) is a novel, orally bioavailable, small

molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] It represents a

significant development in the field of PI3K inhibitors due to its unique, non-ATP-competitive,

allosteric mechanism of action.[3][4] This mechanism, which involves binding to the C-terminus

of the PI3Kδ protein, contributes to its high selectivity and favorable safety profile compared to

other PI3K inhibitors.[2][4] This technical guide provides a comprehensive overview of the

PI3Kδ selectivity profile of Roginolisib hemifumarate, including quantitative data, detailed

experimental methodologies, and visual representations of the relevant biological pathways

and experimental workflows.

Core Data Presentation
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. Roginolisib has been demonstrated to be a potent and highly

selective inhibitor of PI3Kδ.

Biochemical and Cellular Potency
Roginolisib demonstrates potent inhibition of PI3Kδ in biochemical assays and downstream

signaling in cellular contexts.
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Parameter Value Assay System Reference

Biochemical IC50 vs.

PI3Kδ
145 nM In vitro kinase assay [1]

Cellular IC50 (pAkt

inhibition)
280 nM

BCR-induced pAkt in

Ramos B cells
[1]

Cellular IC50

(antiproliferative)
48 nM

B cell proliferation

assay
[1]

PI3K Isoform Selectivity
While a direct head-to-head comparison of IC50 values against all Class I PI3K isoforms (α, β,

γ, and δ) in a single biochemical assay is not publicly available in the reviewed literature, non-

clinical toxicology studies provide strong evidence for its selectivity in a physiological setting.

These studies show that pharmacologically relevant plasma concentrations of Roginolisib lead

to sustained inhibition of PI3Kδ at doses significantly lower than those required to inhibit PI3Kβ

and PI3Kα.

Target
In Vivo Effect at
Indicated Dose

Species Reference

PI3Kδ

Free plasma levels

exceeded cellular

IC90 for ≥12 hours

Rat & Dog [5]

PI3Kβ

Free plasma levels

exceeded cellular

IC90 for ≥2 hours

Rat & Dog [5]

PI3Kα

Free plasma levels

exceeded cellular

IC50 for ≥2 hours

Rat & Dog [5]

This in vivo data suggests a favorable selectivity window for PI3Kδ over the α and β isoforms.

Broader Kinase Selectivity
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Roginolisib has been profiled against a broad panel of kinases, demonstrating a high degree of

selectivity for PI3Kδ.

Parameter Finding Reference

Kinase Panel Screen

Highly selective against a

panel of 278 additional

kinases.

[1]

Signaling Pathway and Mechanism of Action
Roginolisib's unique allosteric, non-ATP-competitive mechanism of inhibition distinguishes it

from many other PI3K inhibitors. This leads to a more targeted disruption of the

PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and

differentiation.
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PI3K/AKT signaling pathway with Roginolisib's point of inhibition.

Experimental Protocols
The following sections describe the general methodologies for the key experiments used to

characterize the selectivity and activity of Roginolisib.

Biochemical PI3K Isoform Selectivity Assay (General
Protocol)
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Biochemical assays are employed to determine the direct inhibitory effect of a compound on

the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the production of ADP, a product of the kinase reaction. A

europium-labeled anti-ADP antibody and an Alexa Fluor® 647 labeled ADP tracer are used. In

the absence of inhibition, the kinase produces ADP, which displaces the tracer from the

antibody, leading to a low TR-FRET signal. In the presence of an inhibitor, less ADP is

produced, the tracer remains bound to the antibody, and a high TR-FRET signal is generated.

Materials:

Purified recombinant PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

Lipid substrate (e.g., PIP2)

ATP

Roginolisib hemifumarate (serially diluted)

TR-FRET based ADP detection kit (e.g., Adapta™ Universal Kinase Assay Kit)

Assay plates (e.g., 384-well)

Plate reader capable of TR-FRET measurements

Procedure:

Prepare serial dilutions of Roginolisib in DMSO.

In a 384-well plate, add the PI3K enzyme, lipid substrate, and the Roginolisib dilutions.

Initiate the kinase reaction by adding a solution containing ATP at a concentration near the

Km for each isoform.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and detect the amount of ADP produced by adding the TR-FRET detection

reagents as per the manufacturer's protocol.

Measure the TR-FRET signal on a compatible plate reader.

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor

control.

Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular PI3K Pathway Inhibition Assay (pAkt Western
Blot - General Protocol)
This assay assesses the ability of Roginolisib to inhibit PI3K signaling within a cellular context

by measuring the phosphorylation of the downstream effector protein, Akt.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The

phosphorylation of Akt at key residues (e.g., Ser473) is a hallmark of PI3K pathway activation.

Inhibition of PI3Kδ by Roginolisib should lead to a dose-dependent decrease in pAkt levels.

Materials:

B-cell lymphoma cell line (e.g., Ramos)

Cell culture medium and supplements

Roginolisib hemifumarate (serially diluted)

Stimulant (e.g., anti-IgM for BCR cross-linking)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA kit)

SDS-PAGE equipment and reagents

PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt

HRP-conjugated anti-rabbit secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Culture cells to an appropriate density.

Pre-treat cells with varying concentrations of Roginolisib or vehicle (DMSO) for a specified

time (e.g., 1-2 hours).

Stimulate the cells with a suitable agonist (e.g., anti-IgM) for a short period (e.g., 15-30

minutes) to induce PI3K pathway activation.

Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.

Determine the protein concentration of each lysate.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein

loading.

Quantify band intensities to determine the relative inhibition of Akt phosphorylation.
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Generalized workflow for a biochemical kinase inhibition assay.

Conclusion
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Roginolisib hemifumarate is a potent and highly selective allosteric inhibitor of PI3Kδ. Its

unique non-ATP-competitive mechanism of action contributes to a favorable selectivity profile,

not only against other PI3K isoforms but also across the broader human kinome. The data

presented in this guide, supported by the detailed methodologies, underscore the differentiated

profile of Roginolisib, making it a promising therapeutic candidate for various malignancies and

immune-mediated diseases. Further research, particularly the public release of head-to-head

biochemical selectivity data, will continue to refine our understanding of this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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